molecular formula C25H28O6 B192380 Sigmoidin A CAS No. 87746-48-3

Sigmoidin A

Cat. No.: B192380
CAS No.: 87746-48-3
M. Wt: 424.5 g/mol
InChI Key: BVHLNRAYBCPKOY-NRFANRHFSA-N
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Description

Sigmoidin A is a prenylated flavanone derivative of eriodictyol, a naturally occurring flavonoid. It is isolated from the plant Erythrina sigmoidea and exhibits moderate antioxidant, antimicrobial, and anti-inflammatory activities . This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sigmoidin A can be synthesized through various chemical reactions involving the prenylation of eriodictyol. The synthetic route typically involves the use of prenyl bromide as a reagent under basic conditions to introduce the prenyl groups at specific positions on the eriodictyol molecule .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the bark of Erythrina sigmoidea. The extraction process includes the use of organic solvents such as methanol, followed by purification steps like column chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Sigmoidin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Comparison with Similar Compounds

Sigmoidin A is structurally similar to other prenylated flavonoids such as eriodictyol and sigmoidin B. it exhibits unique properties that distinguish it from these compounds:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it a valuable subject for further research and development.

Biological Activity

Sigmoidin A is a prenylated flavanone derived from Erythrina sigmoidea, known for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and antimicrobial properties. This article delves into the detailed biological activities of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound (SGN) is characterized by its prenylated structure, which enhances its biological efficacy compared to non-prenylated flavonoids. It is a derivative of eriodictyol, featuring a unique arrangement that contributes to its pharmacological properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it acts as a potent scavenger of free radicals, particularly the DPPH radical. The compound's antioxidant capacity is crucial in mitigating oxidative stress-related damage in cells.

  • DPPH Radical Scavenging Activity : this compound has been shown to effectively reduce DPPH radicals with an IC50 value of approximately 31 μM, indicating strong free radical scavenging ability .

Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been documented through various experimental models. It selectively inhibits 5-lipoxygenase (5-LOX), which plays a pivotal role in the inflammatory response by catalyzing the production of leukotrienes.

  • Inhibition of Arachidonic Acid Metabolism : In studies involving mouse models, this compound demonstrated significant inhibition of arachidonic acid metabolism, thus reducing inflammation. In a TPA-induced ear edema model, it decreased edema formation by 89% .

Antimicrobial Activity

This compound also displays antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes.

  • Comparative Antimicrobial Activity : In vitro studies have shown that this compound exhibits moderate antimicrobial activity comparable to other flavonoids. It has been tested against several bacterial strains with promising results .

Cytotoxicity and Prooxidative Mechanism

While this compound has beneficial antioxidant properties, it also exhibits cytotoxic effects on cancer cells through a prooxidative mechanism. This duality presents both therapeutic potential and caution in its application.

  • Cytotoxic Effects on Cancer Cells : Research indicates that SGN induces DNA damage in cancer cells via a Cu(II)-dependent mechanism, leading to increased cytotoxicity at higher concentrations (7.4-236 µM). The presence of reactive oxygen species (ROS) scavengers significantly attenuates this cytotoxic effect .

Case Studies and Clinical Implications

Several studies have explored the implications of this compound's biological activities in clinical settings:

  • Inflammation Models : In animal models for inflammation, this compound's ability to reduce edema and inflammatory markers suggests potential therapeutic applications in treating inflammatory diseases.
  • Cancer Research : The compound's prooxidative effects are being investigated for their potential in cancer therapy, particularly as an adjunct treatment that could enhance the efficacy of existing chemotherapeutics.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantDPPH scavenging; IC50 = 31 μM
Anti-inflammatoryInhibits 5-LOX; reduces TPA-induced edema by 89%
AntimicrobialModerate activity against various pathogens
CytotoxicityInduces DNA damage via Cu(II) mechanism

Properties

CAS No.

87746-48-3

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1

InChI Key

BVHLNRAYBCPKOY-NRFANRHFSA-N

SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Isomeric SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Canonical SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Key on ui other cas no.

87746-48-3

Synonyms

5,7,3′,4′-Tetrahydroxy-2′,5′-diprenylflavanone;  (2S)-2-[3,4-Dihydroxy-2,5-bis(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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